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molecular formula C8H8N2O4 B1267959 2-Amino-5-methyl-3-nitrobenzoic acid CAS No. 5465-34-9

2-Amino-5-methyl-3-nitrobenzoic acid

Cat. No. B1267959
M. Wt: 196.16 g/mol
InChI Key: RRUISNJFUYWQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893267B2

Procedure details

3.9 g (17.6 mmol) of the above 5-methyl-3-nitroisatoic anhydride in ethyl acetate (50 mL) was treated with NaOH at r.t. for 2 h. The mixture was neutralized with dilute HCl solution and the resulting solid was filtered and washed with water and dried to give 2.5 g (72%) of 2-amino-5-methyl-3-nitrobenzoic acid.
Name
5-methyl-3-nitroisatoic anhydride
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:13]=[C:6]2[C:7]([O:9]C(=O)[NH:11][C:5]2=[C:4]([N+:14]([O-:16])=[O:15])[CH:3]=1)=[O:8].[OH-].[Na+].Cl>C(OCC)(=O)C>[NH2:11][C:5]1[C:4]([N+:14]([O-:16])=[O:15])=[CH:3][C:2]([CH3:1])=[CH:13][C:6]=1[C:7]([OH:9])=[O:8] |f:1.2|

Inputs

Step One
Name
5-methyl-3-nitroisatoic anhydride
Quantity
3.9 g
Type
reactant
Smiles
CC1=CC(=C2C(C(=O)OC(N2)=O)=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C=C1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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